molecular formula C21H28N4O4S B15166920 N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide CAS No. 298227-25-5

N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide

Cat. No.: B15166920
CAS No.: 298227-25-5
M. Wt: 432.5 g/mol
InChI Key: CCQBQWQVCCUJDO-ROUUACIJSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide is a synthetic compound of significant interest in scientific research. It is structured with a combination of benzyl, carbonyl, leucyl, methyl, thiazolyl, and alaninamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with L-leucine, N-methyl L-alanine, and a benzyloxycarbonyl chloride.

  • Coupling Reactions: : The leucyl and alaninamide components are coupled using common peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane.

  • Thiazole Formation: : Introducing the thiazol-5-yl group involves a cyclization reaction where necessary thiol and halo-ketone compounds are reacted under controlled temperature conditions.

Industrial Production Methods

Industrial scale synthesis might leverage continuous flow reactors to manage the various intermediate steps efficiently, ensuring high yield and purity. Solvent recycling and automation in adding reagents can optimize the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : The compound can undergo oxidation-reduction reactions, primarily focused on the thiazole ring and benzyl groups.

  • Substitution Reactions: : The benzyloxycarbonyl group and thiazole ring may participate in nucleophilic substitution reactions under suitable conditions.

  • Hydrolysis: : Acidic or basic hydrolysis can cleave the benzyloxycarbonyl protective group to yield free amino functions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide (H2O2) or permanganate (KMnO4).

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing carbonyl functionalities.

  • Substitution: : Use of nucleophiles such as alkoxides or halides in polar aprotic solvents.

  • Hydrolysis: : Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis with sodium hydroxide (NaOH).

Major Products Formed

  • Deprotected amino derivatives from hydrolysis.

  • Oxidized thiazole products.

  • Reduced forms with altered carbonyl or benzyloxy components.

Scientific Research Applications

The compound has wide applications, including:

  • Chemistry: : Studying its reaction pathways provides insights into peptide coupling and protective group strategies.

  • Biology: : Serving as a model compound to understand peptide bond formation and stability.

  • Medicine: : Its derivatives might act as potential pharmaceuticals, particularly in designing enzyme inhibitors or receptor modulators.

  • Industry: : Utilized in the synthesis of complex molecules for various applications.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-3-(1,3-thiazol-5-yl)-L-alaninamide operates by interacting with specific molecular targets within biological systems.

Molecular Targets and Pathways Involved

  • Protease Inhibition: : It might act by binding to the active site of proteases, thereby inhibiting their activity.

  • Receptor Modulation: : The thiazole ring can interact with receptors affecting signal transduction pathways.

Comparison with Similar Compounds

Highlighting Uniqueness

Compared to other peptide analogs, this compound's uniqueness lies in its benzyloxycarbonyl and thiazolyl groups which impart specific physicochemical properties.

List of Similar Compounds

  • N-Benzyloxycarbonyl-L-leucyl-alaninamide: : Lacking the thiazole ring.

  • N-Methyl-3-thiazolyl-L-alaninamide: : Missing the benzyloxycarbonyl protective group.

  • Benzyloxycarbonyl-Leucyl-Leucyl-alaninamide: : Featuring another leucine residue instead of the thiazole substitution.

Properties

CAS No.

298227-25-5

Molecular Formula

C21H28N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

benzyl N-[(2S)-4-methyl-1-[[(2S)-1-(methylamino)-1-oxo-3-(1,3-thiazol-5-yl)propan-2-yl]amino]-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C21H28N4O4S/c1-14(2)9-17(25-21(28)29-12-15-7-5-4-6-8-15)20(27)24-18(19(26)22-3)10-16-11-23-13-30-16/h4-8,11,13-14,17-18H,9-10,12H2,1-3H3,(H,22,26)(H,24,27)(H,25,28)/t17-,18-/m0/s1

InChI Key

CCQBQWQVCCUJDO-ROUUACIJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CS1)C(=O)NC)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CN=CS1)C(=O)NC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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